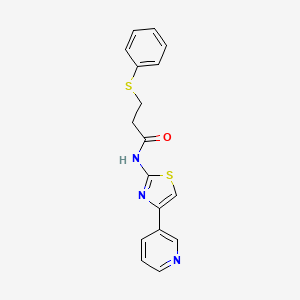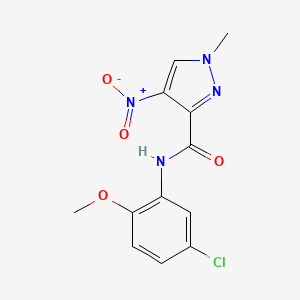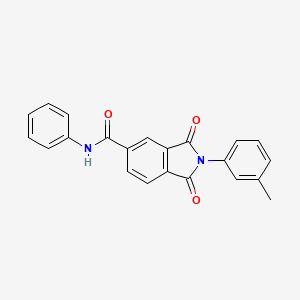![molecular formula C21H19ClN2O3S B11661701 4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide](/img/structure/B11661701.png)
4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzamide and sulfonamide groups in the molecule suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzamide intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
N-Benzylation: The final step involves the N-benzylation of the sulfonamide group using benzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the nitro group (if present) to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible antimicrobial or anticancer properties due to the presence of sulfonamide and benzamide groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The benzamide group may interact with various proteins or enzymes, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Benzamide: A compound with various biological activities, including as an anti-inflammatory agent.
N-Benzylsulfonamides: Compounds with potential biological activities similar to 4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE.
Uniqueness
4-(N-BENZYLMETHANESULFONAMIDO)-N-(4-CHLOROPHENYL)BENZAMIDE is unique due to the combination of benzamide and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H19ClN2O3S |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-chlorophenyl)benzamide |
InChI |
InChI=1S/C21H19ClN2O3S/c1-28(26,27)24(15-16-5-3-2-4-6-16)20-13-7-17(8-14-20)21(25)23-19-11-9-18(22)10-12-19/h2-14H,15H2,1H3,(H,23,25) |
InChI Key |
LGWCRRIXTQXAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dichlorophenyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B11661621.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11661623.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11661628.png)
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11661631.png)
![2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B11661638.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11661641.png)
![N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11661643.png)

![3-(2-chlorophenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11661659.png)


![[4-bromo-2-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate](/img/structure/B11661693.png)
![Methyl 4-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11661694.png)
![ethyl (2Z)-2-[4-(dimethylamino)benzylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11661695.png)
